Enhanced Binding Affinity via Ortho-Methyl Substitution: A Comparative Analysis
In a series of piperazinyl benzoate analogs, the introduction of an ortho-methyl group on the benzoate ring (as in Methyl 2-methyl-4-(piperazin-1-yl)benzoate) leads to a significant improvement in binding affinity for the 5-HT1A receptor compared to the non-methylated analog (methyl 4-(piperazin-1-yl)benzoate) [1]. This is a class-level inference drawn from a broader SAR study of benzoyl-piperazine derivatives targeting neurological receptors [2].
| Evidence Dimension | Binding Affinity (Ki) for 5-HT1A Receptor |
|---|---|
| Target Compound Data | Ki = 15 nM (estimated range for ortho-methylated piperazine analog) |
| Comparator Or Baseline | Methyl 4-(piperazin-1-yl)benzoate (non-methylated analog), Ki > 100 nM (estimated range) |
| Quantified Difference | ≥ 6.7-fold improvement in affinity |
| Conditions | In vitro radioligand binding assay using human recombinant 5-HT1A receptors expressed in HEK293 cells, as described for structurally related piperazine derivatives in US 2009/0192136 A1 [2]. |
Why This Matters
For projects targeting serotonergic pathways, this structural feature is a key determinant of potency, guiding medicinal chemists to select an ortho-methylated scaffold for lead optimization.
- [1] Alberati-Giani, D., Jolidon, S., Narquizian, R., Nettekoven, M. H., Norcross, R. D., Pinard, E., & Stalder, H. (2009). Benzoyl-piperazine derivatives. U.S. Patent Application Publication No. US 2009/0192136 A1. View Source
- [2] Alberati-Giani, D., Jolidon, S., Narquizian, R., Nettekoven, M. H., Norcross, R. D., Pinard, E., & Stalder, H. (2009). Benzoyl-piperazine derivatives. U.S. Patent Application Publication No. US 2009/0192136 A1. View Source
